![molecular formula C20H21N7O2S B2623825 3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058387-89-5](/img/structure/B2623825.png)
3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a chemical compound with the molecular formula C20H21N7O2S . It’s a research compound and not intended for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 423.5. Other physical and chemical properties such as melting point, boiling point, solubility, etc., could not be found in the available resources .Wissenschaftliche Forschungsanwendungen
Potential Inhibitor for Ubiquitin Specific Peptidase 28 (USP28)
This compound could potentially be used as an inhibitor for Ubiquitin Specific Peptidase 28 (USP28), a protein associated with the occurrence and development of various malignancies . The compound could serve as a tool for the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers .
Antitumor Activities
The compound could have potential antitumor activities. Derivatives of the compound were synthesized and evaluated for their antitumor activities against five human cancer cell lines .
Dopamine D2 and D3 Receptor Agonist
The compound could potentially act as an agonist for the dopamine D2 and D3 receptor subtypes . This could have implications in the treatment of neurological disorders such as Parkinson’s disease.
Potential LSD1 Inhibitor
The compound could potentially be used as an inhibitor for Lysine-specific histone demethylase 1 (LSD1), a protein involved in gene expression .
Potential Use in Drug Design
The compound’s structure could be used as a template for designing new drug molecules . Its unique structure could bind with high affinity to multiple receptors, which could be useful in developing new derivatives .
Potential Use in Synthesis of Other Compounds
The compound could potentially be used in the synthesis of other compounds. For example, it could be used in the synthesis of crystalline salts of 7-[4-(4-naphthalen-l-yl-piperazin-l-yl)-butoxy]-3,4-dihydro-lH-[l,8]naphthyridin-2-one .
Wirkmechanismus
Target of action
Compounds with similar structures have been found to have antimicrobial and anticancer activities. They may target specific enzymes or proteins in the cells of microorganisms or cancer cells.
Mode of action
These compounds may interact with their targets by binding to active sites, altering the target’s function. This can lead to the death of microorganisms or cancer cells .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in DNA replication, it could disrupt this process, leading to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound disrupts DNA replication, it could lead to cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Eigenschaften
IUPAC Name |
3-ethyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2S/c1-2-27-20-18(23-24-27)19(21-14-22-20)25-9-11-26(12-10-25)30(28,29)17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXNIZLVSEZOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.